molecular formula C8H7N3O3S B1384207 ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 54968-79-5

ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B1384207
CAS No.: 54968-79-5
M. Wt: 225.23 g/mol
InChI Key: WZNXAPOURYLMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of ethyl 7-oxo-6H,7H-thiazolo[4,3-d]pyrimidine-3-carboxylate emerged from the broader historical exploration of thiazolopyrimidine derivatives that began in the mid-20th century. The foundational work on thiazolopyrimidine synthesis can be traced to systematic investigations into fused heterocyclic systems, where researchers sought to combine the pharmacological properties of both thiazole and pyrimidine rings. Early synthetic methodologies focused on the cyclization of substituted pyrimidine precursors with sulfur-containing reagents, establishing the fundamental approaches that would later be refined for specific derivatives like the ethyl carboxylate variant under investigation.

The specific synthesis of thiazolo[4,3-d]pyrimidine derivatives gained momentum through the work of various research groups who recognized the potential of these bicyclic systems as bioisosteric replacements for purine nucleotides. The incorporation of the ethyl carboxylate functionality at the 3-position and the oxo group at the 7-position represents a strategic modification aimed at enhancing both synthetic accessibility and biological activity. These early investigations laid the groundwork for understanding the structure-activity relationships that govern the behavior of thiazolopyrimidine derivatives in both chemical and biological contexts.

The evolution of synthetic methodologies for this compound class has been driven by advances in heterocyclic chemistry, particularly the development of more efficient cyclization reactions and the optimization of reaction conditions for improved yields. The historical progression from basic thiazolopyrimidine structures to the more sophisticated derivatives like ethyl 7-oxo-6H,7H-thiazolo[4,3-d]pyrimidine-3-carboxylate reflects the maturation of synthetic organic chemistry and the increasing sophistication of molecular design strategies in pharmaceutical research.

Motivation for Academic Study

The academic interest in ethyl 7-oxo-6H,7H-thiazolo[4,3-d]pyrimidine-3-carboxylate stems from its unique position as a versatile synthetic intermediate and its potential biological significance. Thiazolopyrimidine scaffolds are considered promising classes of bioactive compounds that encompass diverse biological activities, including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antituberculosis properties. The specific structural features of this compound, including the bicyclic framework and functional group positioning, make it an ideal candidate for systematic structure-activity relationship studies.

Research motivations extend beyond simple biological activity to encompass fundamental questions about heterocyclic reactivity and molecular recognition. The compound serves as a model system for understanding how structural modifications influence both chemical stability and biological activity. Its ethyl carboxylate moiety provides opportunities for further functionalization, while the oxo group at the 7-position offers insights into hydrogen bonding patterns and electronic effects that govern molecular interactions with biological targets.

The compound's utility as a building block for more complex molecular architectures has attracted significant academic attention. Recent studies have demonstrated its value in constructing polycyclic systems through various coupling reactions and cyclization processes. This synthetic versatility makes it an important tool for exploring new chemical space and developing novel therapeutic agents. Furthermore, the compound's role in advancing understanding of heterocyclic chemistry principles justifies continued academic investigation, as insights gained from studying this system can be applied to other related heterocyclic compounds.

Overview of Thiazolopyrimidine Derivatives in Chemical Research

Thiazolopyrimidine derivatives constitute a significant class of nitrogen and sulfur-containing heterocyclic aromatic molecules that have garnered extensive attention in chemical research due to their diverse biological activities and synthetic utility. The bicyclic structure, formed by fusing thiazole and pyrimidine rings, creates a unique electronic environment that confers distinctive chemical and biological properties. This structural arrangement positions thiazolopyrimidines as bioisosteric analogs of purine, making them particularly valuable in medicinal chemistry applications where purine-like activity is desired.

The field of thiazolopyrimidine research encompasses multiple isomeric forms, including thiazolo[3,2-a]pyrimidine, thiazolo[4,5-d]pyrimidine, and thiazolo[5,4-d]pyrimidine analogues, each offering distinct synthetic challenges and biological profiles. Recent advances in synthetic methodology have enabled the preparation of increasingly complex thiazolopyrimidine derivatives with tailored properties for specific applications. These developments include the use of microwave-assisted synthesis, novel catalytic systems, and innovative cyclization strategies that enhance both yield and selectivity.

The biological significance of thiazolopyrimidine derivatives extends across multiple therapeutic areas. Comprehensive reviews have documented their anticancer properties, with several compounds showing activity in the micromolar to nanomolar range against various cancer cell lines. The structural diversity achievable within the thiazolopyrimidine framework allows for systematic optimization of biological activity through rational design approaches. Recent investigations have identified specific structural features associated with enhanced anticancer activity, providing guidance for future research directions in this area.

Thiazolopyrimidine Type Primary Applications Key Structural Features
Thiazolo[3,2-a]pyrimidine Anticancer, Anti-inflammatory Fused 6-5 ring system
Thiazolo[4,3-d]pyrimidine Topoisomerase inhibition Alternative fusion pattern
Thiazolo[4,5-d]pyrimidine Antimicrobial activity Different ring connectivity
Thiazolo[5,4-d]pyrimidine Antiviral applications Unique substitution patterns

Scope and Objectives of the Review

This comprehensive analysis of ethyl 7-oxo-6H,7H-thiazolo[4,3-d]pyrimidine-3-carboxylate aims to provide a systematic examination of the compound's chemical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge about this specific thiazolopyrimidine derivative while identifying areas where further investigation would be most beneficial. The review encompasses both fundamental chemical characteristics and applied research findings to present a complete picture of the compound's significance in contemporary chemical research.

The scope of this analysis includes detailed examination of the compound's molecular structure and physicochemical properties, drawing from crystallographic data and computational studies where available. Special attention is given to the compound's behavior in various chemical reactions and its utility as a synthetic intermediate for more complex molecular architectures. The review also addresses the compound's biological activity profile, with particular emphasis on its potential applications in medicinal chemistry research.

A secondary objective involves contextualizing this specific compound within the broader landscape of thiazolopyrimidine research. By examining related compounds and synthetic methodologies, this analysis seeks to identify general principles that govern the behavior of thiazolopyrimidine derivatives and to highlight unique features that distinguish ethyl 7-oxo-6H,7H-thiazolo[4,3-d]pyrimidine-3-carboxylate from its structural analogs. This comparative approach provides insights into structure-activity relationships and guides future research directions.

Properties

IUPAC Name

ethyl 7-oxo-6H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-2-14-8(13)6-4-5(11-15-6)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNXAPOURYLMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Reaction Method

  • Reactants : 2-Aminothiazole and dialkyl acetylenedicarboxylate (e.g., diethyl acetylenedicarboxylate).
  • Conditions : Reflux in methanol or ethanol.
  • Mechanism : The amino group of 2-aminothiazole attacks the electron-deficient alkyne, followed by intramolecular cyclization to form the thiazolo[4,3-d]pyrimidine ring system.
  • Yields : Moderate to good (typically 70–85%).
  • Advantages : Simplicity, fewer reagents, straightforward purification.
  • Limitations : Longer reaction times and sometimes lower selectivity compared to three-component methods.

Three-Component One-Pot Reaction Method

  • Reactants : Thiourea, α-haloketone, and dialkyl acetylenedicarboxylate.
  • Procedure :
    • Mix dialkyl acetylenedicarboxylate with an isocyanide at low temperature (0 °C) under inert atmosphere.
    • Slowly add 2-amino-4H-1,3-thiazin-4-one derivatives dissolved in dry dichloromethane.
    • Stir at room temperature to allow formation of fused thiazolo-pyrimidine derivatives.
  • Yields : High yields reported (70–91%).
  • Solvent Effects : Dichloromethane preferred; green solvents like ethanol or isopropanol give lower yields; acetone can be used but with variable results.
  • Advantages : One-pot synthesis reduces purification steps, higher efficiency, and better yields.
  • Notes : This method allows the incorporation of various substituents by changing the α-haloketone or isocyanide components, enabling structural diversity.

Reaction Conditions and Optimization

Parameter Two-Component Reaction Three-Component Reaction
Solvent Methanol, Ethanol Dichloromethane (preferred), Acetone, others
Temperature Reflux (~65-80 °C) 0 °C initial, then room temperature
Reaction Time Several hours Few hours
Yield Range 70–85% 70–91%
Catalyst None None or inert atmosphere
Purification Recrystallization, chromatography Chromatography

Mechanistic Insights

  • The nucleophilic amino group in 2-aminothiazole attacks the electrophilic triple bond of dialkyl acetylenedicarboxylate.
  • Cyclization occurs forming the fused thiazolo-pyrimidine ring.
  • In three-component reactions, formation of zwitterionic intermediates from isocyanides and acetylenedicarboxylates facilitates ring closure.
  • The presence of acidic protons in the heterocyclic amine component enhances reaction efficiency.

Research Findings and Comparative Analysis

  • The three-component method offers superior yields and operational simplicity compared to the two-component method.
  • Solvent choice critically affects yields; dichloromethane is optimal, while greener solvents reduce efficiency.
  • The method is versatile, allowing synthesis of various substituted analogues by modifying starting materials.
  • The reaction proceeds under mild conditions, making it suitable for sensitive functional groups.
  • These fused heterocycles have been studied for biological activities, reinforcing the importance of efficient synthetic routes.

Summary Table of Preparation Methods

Method Type Reactants Solvent Temperature Yield (%) Advantages Limitations
Two-Component 2-Aminothiazole + dialkyl acetylenedicarboxylate Methanol/Ethanol Reflux (~65-80 °C) 70–85 Simplicity, fewer reagents Longer time, moderate yield
Three-Component One-Pot Thiourea + α-haloketone + dialkyl acetylenedicarboxylate Dichloromethane 0 °C to RT 70–91 High yield, operationally simple Requires multiple reagents

Biological Activity

Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate (CAS Number: 54968-79-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • IUPAC Name : Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
  • Molecular Formula : C₈H₇N₃O₃S
  • Melting Point : 301–303 °C
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine derivatives. The synthetic pathways often utilize reagents such as thiourea and various electrophiles to construct the thiazole-pyrimidine framework .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrimidine moieties. This compound has shown promising in vitro activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. Notably:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)18

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their antimicrobial activity. This compound was among the most active compounds tested against Staphylococcus aureus and E. coli. The study concluded that modifications to the thiazole ring could enhance antimicrobial potency .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of various pyrimidine derivatives. This compound showed significant cytotoxicity against HeLa cells with an IC50 value of 12 µM. The researchers attributed this activity to the compound's ability to disrupt mitochondrial function and induce oxidative stress within cancer cells .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate has been studied for its potential pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound could be developed into novel antimicrobials .
  • Anticancer Properties : Some studies have explored the cytotoxic effects of thiazolo-pyrimidine derivatives on cancer cell lines. This compound may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on specific enzymes involved in disease pathways. Investigations into enzyme inhibition can lead to the development of targeted therapies for conditions such as diabetes or hypertension .

Synthesis and Chemical Reactions

The synthesis of this compound often involves multi-component reactions that yield high efficiency and selectivity:

  • One-Pot Reactions : Recent methodologies have highlighted the effectiveness of one-pot reactions involving thiourea and α-haloketones to synthesize thiazole-pyrimidine derivatives. These methods simplify the synthesis process while enhancing yield and purity .

Agricultural Chemistry

The compound's potential applications extend to agricultural science:

  • Pesticide Development : Given the biological activity of thiazolo-pyrimidines against various pathogens, this compound could be explored as a lead compound in developing new pesticides or fungicides that are environmentally friendly and effective against resistant strains of pests .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings Summary
Antimicrobial Activity , Demonstrated efficacy against multiple bacterial strains; potential for drug development.
Anticancer Properties , Cytotoxic effects noted in specific cancer cell lines; warrants further investigation.
Enzyme Inhibition , Potential to inhibit key enzymes involved in metabolic disorders.
Pesticide Development , Promising results in preliminary tests for pest resistance; needs field trials.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate lies in its substitution pattern and ring puckering. Below is a comparison with three analogous compounds:

Compound Molecular Formula Key Substituents Ring Conformation Hydrogen Bonding
This compound (Target) C₈H₇N₃O₃S 7-oxo, 3-carboxylate Puckered pyrimidine ring C–H···O/N interactions
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate C₂₁H₁₆Cl₂N₂O₂S 2-methyl, 4-(2,4-dichlorophenyl) Screw-boat pyrimidine ring C–H···O/N slabs parallel to (100)
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate C₈H₅Cl₂N₃O₂S 5,7-dichloro Planar thiazolo-pyrimidine system Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₅N₃O₆S 7-methyl, 2-(2,4,6-trimethoxybenzylidene) Flattened boat conformation C–H···O chains along c-axis

Key Observations :

  • Ring Puckering : The target compound’s pyrimidine ring is puckered, similar to the flattened boat conformation observed in ’s compound. In contrast, dichloro-substituted derivatives (e.g., ) adopt planar geometries due to steric and electronic effects .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) reduce ring flexibility, while bulky groups (e.g., 2,4,6-trimethoxybenzylidene in ) induce significant dihedral angles between fused rings .
Pharmacological Activity

Thiazolo-pyrimidine derivatives exhibit diverse bioactivities:

  • Anticancer Activity : Benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylates (e.g., ) show cytotoxicity against A549, HeLa, and MCF-7 cell lines (IC₅₀: 2–10 µM). The target compound’s 7-oxo group may enhance hydrogen bonding with kinase targets, though specific data are pending .
  • Antimicrobial Potential: Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate () demonstrates moderate antibacterial activity, suggesting the 7-oxo group’s role in microbial target interaction .

Q & A

Q. What are the established synthetic routes for ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via cyclization reactions. One method involves reacting ethyl iso(thio)cyanatoacetate with o-aminonitrile or o-aminoester derivatives under basic conditions (e.g., pyridine) to form the fused thiazolopyrimidine core . Multi-component reactions using hydrazides or aldehydes (e.g., 3,4-dichlorophenyl-pyrazole carbaldehyde) with thiourea derivatives have also been reported, yielding functionalized analogs . Optimization parameters include:

  • Temperature control (80–100°C).
  • Catalytic use of bases like K₂CO₃.
  • Solvent selection (DMF or NMP for polar intermediates). Yield improvements (up to 75%) are achieved by stepwise purification via silica chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., methylene groups at δ 4.2–4.5 ppm) and carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.08) .

Q. What are the key steps in confirming the purity and identity of this compound post-synthesis?

  • HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
  • Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data (e.g., bond angles, torsion angles) be resolved when using SHELX refinement?

Discrepancies often arise from disordered atoms or twinning. To resolve:

  • Use SHELXL ’s TWIN and BASF commands to model twinning .
  • Validate with residual density maps (e.g., peaks <0.5 eÅ⁻³) .
  • Cross-check torsion angles (e.g., O24–C23–O25–C26 = 3.2°±0.5°) against similar derivatives .
  • Employ PLATON’s ADDSYM to detect missed symmetry .

Q. What role do hydrogen-bonding networks play in the supramolecular arrangement of this compound, and how can these be computationally modeled?

Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing. For example:

  • C–H⋯O interactions (2.8–3.2 Å) form infinite chains along the a-axis .
  • Graph-set analysis (e.g., R₂²(8) motifs) using Mercury software predicts stacking patterns . Computational tools like Gaussian (DFT) model interaction energies (e.g., −15 to −25 kJ/mol) .

Q. How can in silico methods predict the reactivity of the thiazolo[4,3-d]pyrimidine core in nucleophilic/electrophilic reactions?

  • DFT Calculations : HOMO/LUMO maps identify nucleophilic sites (e.g., C3 carboxylate) .
  • Molecular Docking : Simulates interactions with biological targets (e.g., DNA grooves) using AutoDock Vina .
  • MD Simulations : Assess stability of derivatives in aqueous environments (RMSD <2.0 Å over 50 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.